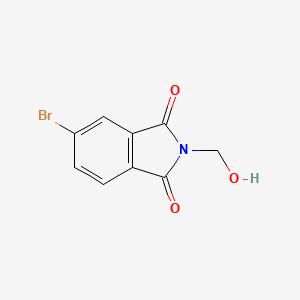
5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3(2H)-dione derivatives. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition results in increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to possess antiviral and antifungal activities by inhibiting the replication of the virus and fungus. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential therapeutic applications. The compound has shown promising results in various preclinical studies, which makes it a potential candidate for further development. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. One of the directions is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Moreover, the compound's mechanism of action needs to be fully elucidated to understand its therapeutic potential better. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, this compound is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in various preclinical studies, and its ease of synthesis makes it readily available for research purposes. However, the compound's low solubility in water and limited clinical data are some of the limitations that need to be addressed in future research. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the commonly used methods is the reaction of 5-bromoisatin with formaldehyde in the presence of a catalyst. The reaction yields this compound as the major product. The purity of the compound can be enhanced through recrystallization.
科学的研究の応用
5-bromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antifungal activities. The compound has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to possess anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
5-bromo-2-(hydroxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPHQMBYYRWYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)
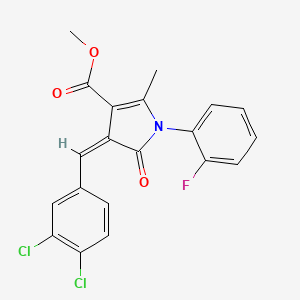
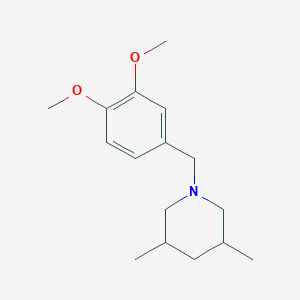
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)
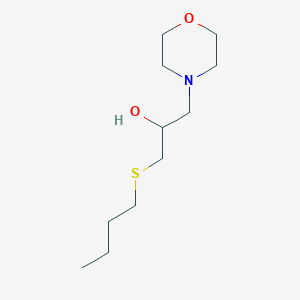
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)

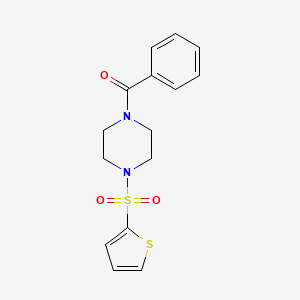
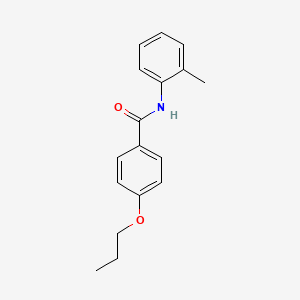
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)